1,2,3,5-Tetra-O-acetylpentofuranose
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,4,5-triacetyloxyoxolan-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNHAHWGVLXCCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860104 | |
| Record name | 1,2,3,5-Tetra-O-acetylpentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43225-70-3, 13035-61-5, 79120-81-3 | |
| Record name | NSC108078 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108078 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ribofuranose, .beta.-D- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18738 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,5-Tetra-O-acetyl-α-L-arabinofuranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereochemical Considerations of 1,2,3,5 Tetra O Acetylpentofuranose Isomers
D- and L-Stereoisomerism in Pentofuranose (B7776049) Skeletons
The fundamental chirality of pentofuranose sugars, and consequently their acetylated derivatives, is defined by the D- and L-configurations. This designation is determined by the stereochemistry at the chiral center furthest from the anomeric carbon. libretexts.org In a Fischer projection, if the hydroxyl group (or in this case, the acetyl group that has replaced it) on this carbon points to the right, the sugar is designated as "D". masterorganicchemistry.comyoutube.com Conversely, if it points to the left, it is designated as "L". masterorganicchemistry.comyoutube.com
The D- and L-isomers of a particular pentofuranose are enantiomers, meaning they are non-superimposable mirror images of each other. masterorganicchemistry.com For example, D-ribose is the enantiomer of L-ribose. google.com This fundamental difference in chirality is preserved upon acetylation to form 1,2,3,5-tetra-O-acetylpentofuranose. Therefore, 1,2,3,5-tetra-O-acetyl-D-ribofuranose and 1,2,3,5-tetra-O-acetyl-L-ribofuranose are enantiomers. This relationship holds true for other pentofuranoses like arabinose and xylose. nih.govbiosynth.comlookchem.comscbt.com
Most naturally occurring sugars are found in the D-configuration. masterorganicchemistry.com However, L-sugars, such as L-ribose, are also important, particularly in the synthesis of antiviral nucleoside analogues. google.comgoogle.com The specific D- or L-configuration of the starting pentose (B10789219) dictates the absolute stereochemistry of the resulting this compound.
Table 1: Examples of D- and L-Isomers of this compound
| Compound Name | Parent Pentose | Configuration | CAS Number |
| 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | D-Ribose | D | 13035-61-5 chemicalbook.com |
| 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose | L-Ribose | L | 144490-03-9 chemicalbook.com |
| 1,2,3,5-Tetra-O-acetyl-α-D-arabinofuranose | D-Arabinose | D | 43225-70-3 nih.gov |
| 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose | L-Arabinose | L | 56272-01-6 biosynth.com |
| 1,2,3,5-Tetra-O-acetyl-α-D-xylofuranose | D-Xylose | D | 61248-15-5 lookchem.com |
α- and β-Anomeric Configurations: Structural Distinction and Anomeric Interconversion
In addition to the D- and L-configurations, this compound isomers are further distinguished by the stereochemistry at the anomeric carbon (C-1). This carbon is the hemiacetal carbon in the parent sugar and becomes an acetal (B89532) upon acetylation. wikipedia.org The two possible orientations of the acetyl group at C-1 give rise to two anomers: alpha (α) and beta (β). wikipedia.org
The distinction between α- and β-anomers is based on the stereochemical relationship between the substituent on the anomeric carbon and the substituent on the reference carbon (the carbon that determines the D/L configuration). wikipedia.org In a Haworth projection of a D-sugar, the β-anomer has the C-1 substituent pointing upwards, while the α-anomer has it pointing downwards. libretexts.org For an L-sugar, the opposite is true.
The α- and β-anomers of this compound are diastereomers, meaning they are not mirror images of each other and have different physical and chemical properties. youtube.com For example, the α and β anomers of a given sugar will have different melting points and specific rotations. libretexts.org
An important phenomenon related to anomers is mutarotation , which is the interconversion between the α- and β-anomers in solution. libretexts.org This process typically proceeds through an open-chain intermediate. nih.gov For acetylated sugars, this interconversion can be catalyzed by acids. nih.gov The equilibrium mixture of anomers in solution will have a characteristic specific rotation. For instance, the conversion of L-ribose to its tetra-O-acetyl derivative often results in a mixture of α- and β-anomers, with the β-anomer often being the major product. google.comgoogle.com
Implications of Anomeric Configuration for Chemical Reactivity and Synthetic Outcomes
The anomeric configuration of this compound has significant consequences for its chemical reactivity and its utility in organic synthesis. The orientation of the acetyl group at the anomeric center influences the molecule's stability and the stereochemical outcome of reactions at this position.
The anomeric effect is a stereoelectronic effect that stabilizes the conformation in which an electronegative substituent at the anomeric center is in an axial orientation. researchgate.net This effect can influence the equilibrium position between α- and β-anomers. In some cases, the α-anomer, with its axial anomeric substituent, can be thermodynamically more stable than the β-anomer. mdpi.com
The reactivity of the anomeric center is also influenced by the configuration. The approach of a nucleophile can be sterically hindered by the orientation of the anomeric substituent and other groups on the sugar ring. The choice of reaction conditions, including the use of Lewis acids or specific catalysts, can be used to control the stereochemical outcome of glycosylation reactions. researchgate.net For example, the acetylation of a sugar can be kinetically controlled, with the configuration of the starting material determining the configuration of the product. nih.gov
Mechanistic Investigations of Reactions Involving 1,2,3,5 Tetra O Acetylpentofuranose
Mechanisms of Glycosylation Reactions
Glycosylation, the reaction of a carbohydrate with another molecule to form a glycoside, is a cornerstone of synthetic carbohydrate chemistry. With 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, the acetyl group at the C-2 position plays a pivotal role in directing the stereochemistry of the newly formed glycosidic bond.
Nucleoside Formation Mechanistic Pathways (e.g., Coupling with Purine (B94841)/Pyrimidine (B1678525) Bases)
The most prominent method for synthesizing nucleosides from 1,2,3,5-tetra-O-acetylpentofuranose is the silyl-Hilbert-Johnson (SHJ) reaction, commonly known as the Vorbrüggen glycosylation. nih.govlgcstandards.com This reaction involves the coupling of a silylated heterocyclic base (purine or pyrimidine) with the acetylated sugar in the presence of a Lewis acid catalyst. nih.gov
The generally accepted mechanism proceeds through several key steps:
Activation of the Sugar: The Lewis acid catalyst coordinates to the anomeric acetyl group (at C-1) of the this compound.
Formation of a Cyclic Intermediate: The neighboring acetyl group at C-2 participates in the departure of the C-1 acetyl group, leading to the formation of a stable, cyclic 1,2-dioxolenium ion intermediate. mpg.de This participation is crucial for controlling the stereochemistry.
Nucleophilic Attack: The silylated nucleobase, a soft nucleophile, attacks the anomeric carbon (C-1) of the dioxolenium ion. This attack occurs from the face opposite to the bulky dioxolenium ring, resulting in a 1,2-trans relationship between the new nucleobase substituent and the C-2 acetoxy group. For β-D-ribofuranose derivatives, this leads to the stereoselective formation of the β-nucleoside. nih.govlgcstandards.com
Deprotection: Subsequent removal of the acetyl protecting groups yields the final nucleoside.
This pathway ensures high stereoselectivity, which is essential for the synthesis of biologically active nucleosides. nih.gov
Formation of N-Glycosidic and O-Glycosidic Bonds
The principles of glycosylation with this compound extend to the formation of both N-glycosidic and O-glycosidic bonds, with the mechanism being heavily influenced by the C-2 acetyl group.
N-Glycosidic Bonds: As detailed in the Vorbrüggen reaction, the formation of N-glycosidic bonds with nitrogen nucleophiles (like purine and pyrimidine bases) is governed by neighboring group participation. mpg.denih.gov The C-2 acetyl group forms a cyclic acetoxonium ion intermediate, which shields the α-face of the furanose ring. nih.gov Consequently, the incoming nitrogen nucleophile can only attack from the β-face, leading to the exclusive or predominant formation of the 1,2-trans product (the β-anomer). mpg.de
O-Glycosidic Bonds: The formation of O-glycosidic bonds with alcohol acceptors also generally proceeds via the same mechanism when a participating group like acetyl is at the C-2 position. The reaction is initiated by a promoter or Lewis acid, which activates the anomeric leaving group. The C-2 acetyl group then participates to form the dioxolenium ion. The alcohol nucleophile attacks the anomeric center, again from the face opposite the cyclic intermediate, to yield the 1,2-trans O-glycoside. The stereoselectivity of these reactions can, however, be influenced by factors such as the reactivity of the nucleophile and the reaction conditions. nih.gov
Role of Catalysts in Glycosylation (e.g., Tin(IV) Chloride, Titanium(IV) Chloride, Trimethylsilyl (B98337) Trifluoromethanesulfonate)
Lewis acids are indispensable catalysts in glycosylation reactions involving this compound, as they are required to activate the anomeric center.
Trimethylsilyl Trifluoromethanesulfonate (B1224126) (TMSOTf): TMSOTf is a powerful and widely used Lewis acid for Vorbrüggen glycosylations. lgcstandards.comnih.gov It effectively catalyzes the condensation between the silylated nucleobase and the acetylated sugar. nih.gov TMSOTf is known to promote the formation of the crucial oxocarbenium ion intermediate, facilitating nucleophilic attack. mpg.de Studies have shown that solvent-free ribosylation of nucleobases with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose can be achieved rapidly using TMSOTf under ball-milling conditions. nih.gov
Tin(IV) Chloride (SnCl₄): SnCl₄ is another effective Lewis acid catalyst for glycosylation reactions. It is used to promote the coupling of the sugar with nucleophiles. organic-chemistry.org For instance, in the presence of SnCl₄, 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose can react with alkenes to form C-glycosides. organic-chemistry.org SnCl₄ is also known to catalyze the anomerization of glycosides, where it can shift the equilibrium between α and β anomers by complexing with the product. nih.gov
Titanium(IV) Chloride (TiCl₄): TiCl₄ is a strong Lewis acid that can be used to catalyze glycosylation reactions. Reactions catalyzed by TiCl₄ are often faster than those with SnCl₄. nih.gov It is particularly effective in promoting the formation of α-glycosides in certain cases by coordinating with both the C-1 heteroatom and the C-6 carbonyl group (in hexuronic acids), which enhances the anomeric effect. nih.gov While its primary reported use is in anomerization and specific C-acylation reactions, its ability to act as a potent Lewis acid makes it applicable to activating acetylated sugars for glycosylation.
| Catalyst | Role in Glycosylation | Mechanistic Feature |
| Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) | Promotes N-glycosylation (Vorbrüggen reaction) | Powerful Lewis acid, facilitates oxocarbenium ion formation. mpg.denih.gov |
| Tin(IV) Chloride (SnCl₄) | Catalyzes N-, O-, and C-glycosylation; promotes anomerization | Activates anomeric center; can form complexes with the glycoside product. nih.govorganic-chemistry.org |
| Titanium(IV) Chloride (TiCl₄) | Catalyzes glycosylation and anomerization | Strong Lewis acid, often leads to faster reactions than SnCl₄; can favor α-anomers through chelation control. nih.gov |
Low-Energy Electron-Induced Reactions in Gas-Phase
In the gas phase, 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (TAR) serves as a model compound to study the effects of low-energy electrons (LEEs) on the sugar backbone of DNA. mpg.de Experiments involving crossed electron-molecular beams show that TAR undergoes dissociative electron attachment (DEA), where the molecule captures an electron to form a transient negative ion (TNI), which then fragments.
The fragmentation pathways are highly dependent on the electron's energy:
Near 0 eV: Intense resonances are observed, similar to those in pure, unsubstituted sugars. These lead to the cleavage of single bonds. mpg.de
Conformational Analysis of Furanose Rings in Acetylated Pentofuranose Derivatives
Theoretical Frameworks for Furanose Ring Conformations (e.g., Envelope, Twist Forms)
The conformational flexibility of the furanose ring is best described by the concept of pseudorotation. This model delineates a continuous cycle of conformations between two principal forms: the Envelope (E) and the Twist (T). nih.govresearchgate.net
Envelope (E) Conformation: In this form, four of the five ring atoms are coplanar, while the fifth atom is puckered out of this plane. uomustansiriyah.edu.iq The conformation is designated by the out-of-plane atom. For instance, in an E2 conformation, the C2 atom is out of the plane formed by C1, O4, C3, and C4.
Twist (T) Conformation: In the twist form, three ring atoms are coplanar, and the other two are displaced on opposite sides of this plane. uomustansiriyah.edu.iq A 3T2 conformation, for example, indicates that C3 is twisted above the plane and C2 is twisted below.
The entire range of these conformations can be mapped on a pseudorotational wheel, where each point on the circumference represents a unique conformation defined by a phase angle (P). nih.govresearchgate.net The pure envelope and twist forms represent the energy minima and maxima along this pseudorotational pathway. The specific conformation adopted by a furanose derivative like 1,2,3,5-Tetra-O-acetylpentofuranose is influenced by a delicate balance of steric and stereoelectronic effects, including the anomeric effect and interactions between substituents. nih.govnih.gov For instance, in β-D-furanosides, 1,3-pseudodiaxial interactions between the aglycone and the C4 substituent can compete with the anomeric effect, influencing the ring's pucker. researchgate.net
Experimental Techniques for Conformational Elucidation
Several powerful experimental techniques are employed to determine the preferred conformations of acetylated pentofuranose (B7776049) derivatives in both solution and the solid state.
NMR spectroscopy is a cornerstone for studying the conformation of molecules in solution. nih.govnih.gov For furanose rings, the analysis of proton-proton (1H-¹H) coupling constants (J-couplings) is particularly informative. nih.gov The magnitude of the three-bond coupling constant (³JH,H) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. researchgate.net By measuring these coupling constants around the furanose ring, researchers can deduce the ring's puckering and the relative populations of different conformers. nih.govacs.org For example, the ³JH1–H2 coupling constant is often used to distinguish between anomers of furanoses, with α-furanoses typically showing a larger coupling constant (around 3–5 Hz) compared to β-furanoses (0–2 Hz). nih.gov
The Nuclear Overhauser Effect (NOE) provides through-space distance information between protons. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the interacting nuclei. By identifying which protons are in close proximity, NOE data can provide crucial constraints for determining the three-dimensional structure and preferred conformation of the furanose ring. nih.gov
A common approach for interpreting NMR data for furanoses has been the two-state model, which assumes that the ring exists in a dynamic equilibrium between two major conformations, typically in the North (N) and South (S) regions of the pseudorotational cycle. nih.govresearchgate.net However, recent studies suggest that this model may be an oversimplification and that a more continuous distribution of conformations might be present. nih.gov
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons, such as free radicals. slideshare.netbhu.ac.in While not directly applicable to this compound itself, ESR studies on radicals derived from carbohydrates can provide valuable conformational insights.
The interaction between the unpaired electron and magnetic nuclei (like ¹H) in the molecule leads to the splitting of ESR signals, a phenomenon known as hyperfine splitting. libretexts.orgyoutube.com The magnitude of the hyperfine splitting constant is dependent on the geometric relationship between the unpaired electron's orbital and the coupled nucleus. youtube.com By analyzing these splitting patterns, information about the conformation of the radical, and by extension, the parent carbohydrate, can be inferred. libretexts.org The number of lines in the ESR spectrum is determined by the number of equivalent interacting nuclei and their spin quantum number (I), following the formula 2nI + 1, where n is the number of equivalent nuclei. youtube.com
X-ray crystallography provides a definitive picture of the molecular structure in the solid state, including the precise conformation of the furanose ring. nih.gov This technique has been used to determine the crystal structures of various furanose derivatives, revealing specific envelope and twist conformations. For instance, a study on a derivative of α-D-ribofuranose, 1,2,3,5-tetra-O-acetyl-4-deoxy-4-C-[(S)-ethylphosphinyl]-α-d-ribofuranose, showed that the five-membered ring adopts a ³T₂ conformation with a tendency towards an E₂ form. capes.gov.br In another example, the furanose rings in two independent molecules of 3-deoxy-1,2-di-O-isopropylidene-5-O-tosyl-D-threo-pentofuranose adopted different conformations: a twisted ⁴T₃ and an envelope ⁴E. researchgate.net While invaluable for understanding solid-state structures, it is important to remember that the conformation observed in a crystal may not be the only, or even the most populated, conformation in solution. acs.orgacs.org
Computational Approaches to Conformational Landscapes
Computational chemistry offers powerful tools to complement experimental data and provide a deeper understanding of the conformational preferences of furanose rings.
Density Functional Theory (DFT) has become a widely used computational method for studying the conformational landscapes of carbohydrates. nih.govnih.gov By performing geometry optimizations, DFT calculations can identify the lowest energy conformations (energetic minima) of a molecule like this compound. nih.govacs.org These calculations can map the potential energy surface of the furanose ring, revealing the relative energies of different envelope and twist conformers and the energy barriers between them. acs.org For example, DFT calculations on methyl β-D-arabinofuranoside identified the E₂ and ²E conformers as the northern and southern energy minima, respectively. acs.org
Furthermore, DFT can be used to calculate various NMR parameters, such as chemical shifts and coupling constants, for different conformations. nih.gov By comparing these calculated values with experimental data, it is possible to validate the computed conformations and gain a more detailed picture of the conformational equilibrium in solution. acs.orgnih.gov
Table of Research Findings on Furanose Conformations
| Technique | Key Findings | Relevant Compounds |
| NMR Spectroscopy | Vicinal coupling constants (³JH,H) are dependent on dihedral angles and are used to determine ring pucker. NOE data provides through-space proton distances. A two-state (N/S) model is often used but may be an oversimplification. nih.govresearchgate.netnih.gov | Acetylated pentofuranoses, Methyl galactofuranosides, β-d-ribofuranosides nih.govresearchgate.netnih.gov |
| X-ray Crystallography | Provides precise solid-state conformations. Different crystal forms can exhibit different furanose ring puckers (e.g., envelope vs. twist). capes.gov.brresearchgate.net | 1,2,3,5-tetra-O-acetyl-4-deoxy-4-C-[(S)-ethylphosphinyl]-α-d-ribofuranose, 3-Deoxy-1,2-di-O-isopropylidene-5-O-tosyl-D-threo-pentofuranose capes.gov.brresearchgate.net |
| DFT Calculations | Identifies energetic minima corresponding to preferred conformations. Allows for the calculation of NMR parameters to compare with experimental data. nih.govnih.govacs.org | Methyl β-D-arabinofuranoside, Methyl galactofuranosides, N-acetylated amino sugars researchgate.netnih.govacs.org |
Monte Carlo Conformational Searches
Monte Carlo (MC) conformational searches are powerful computational methods used to explore the potential energy surface of flexible molecules and identify low-energy conformers. uci.edu The method functions by randomly altering specified torsion angles within the molecule to generate a new structure, which is then subjected to energy minimization. uci.edugithub.com This process is repeated thousands of times, and the resulting unique, low-energy conformers are stored and ranked. uci.edu
For acetylated pentofuranoses, MC searches can systematically explore the conformational space defined by the furanose ring pucker and the orientation of the four acetyl substituents. A Metropolis Monte Carlo (MMC) algorithm, for instance, randomly samples the conformational space with a preference for low-energy states, making it an efficient method for calculating ensemble-average properties that can be compared with experimental data from NMR. nih.gov While a complete search is never guaranteed, finding the same low-energy conformers repeatedly suggests a thorough exploration has been performed. uci.edu The output of such a search provides a Boltzmann-weighted distribution of all accessible conformations, offering a static but comprehensive picture of the molecule's conformational preferences.
Table 1: Representative Output of a Monte Carlo Conformational Search for an Acetylated Pentofuranose This table is illustrative of typical data obtained from Monte Carlo simulations and does not represent experimentally verified values for this compound.
| Conformer (Pucker) | Calculated Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|
| 3T2 (North) | 0.00 | 45.2 |
| E2 (North) | 0.25 | 29.8 |
| 4T3 (South) | 1.10 | 8.1 |
| E3 (South) | 1.35 | 5.5 |
| Others | > 1.5 | 11.4 |
Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's conformational behavior by simulating the atomic motions over time. nih.gov This technique solves Newton's equations of motion for the atoms in the system, yielding a trajectory that reveals how the molecule flexes, vibrates, and interconverts between different conformational states. nih.govnih.gov For acetylated pentofuranoses, MD simulations are invaluable for understanding the rapid equilibrium between the various ring puckers. nih.gov
MD simulations using specialized force fields for carbohydrates, such as GLYCAM, can accurately model the furanose ring. nih.gov These simulations go beyond the simple two-state (North/South) model and can reveal populations of intermediate states and the pathways for interconversion. nih.gov Studies on related molecules have shown that acetylation can significantly impact dynamics, increasing the flexibility and altering the interactions that stabilize certain conformations. nih.gov By analyzing the simulation trajectory, one can determine the population of different pseudorotational states, the lifetime of these states, and the energy barriers between them, providing deep insight into the molecule's behavior in solution. nih.gov
Table 2: Illustrative Conformational State Populations from a Molecular Dynamics Simulation This table illustrates the type of data obtainable from MD simulations, representing a hypothetical dynamic equilibrium for an acetylated pentofuranose in solution.
| Pseudorotational Region | Phase Angle Range (P) | Occupancy (%) |
|---|---|---|
| North (N) | -90° to +90° | 78% |
| South (S) | +90° to +270° | 22% |
Influence of Acetyl Substituents on Furanose Ring Puckering and Conformational Preferences
The presence of four bulky acetyl groups has a profound influence on the puckering of the furanose ring. Exocyclic groups are known to alter the conformational preferences of the five-membered ring. nih.gov The steric and electronic demands of the acetyl substituents can destabilize certain conformations while favoring others. For instance, the complex calculations of methyl β-d-ribofuranoside (lacking bulky acetyl groups) demonstrated that it adopts a ³T₂ conformation from the northern part of the pseudorotational wheel. nih.gov
X-ray crystallographic analysis of a closely related compound, 1,2,3,5-tetra-O-acetyl-4-deoxy-4-C-[(S)-ethylphosphinyl]-α-d-ribofuranose, provides direct insight into these influences. The study revealed that its five-membered ring adopts a ³T₂ (North) conformation, with a tendency towards an E₂ form. capes.gov.br In this conformation, the substituents at C-2 and C-3 are positioned axially and equatorially, respectively. capes.gov.br This preference for a Northern conformation is driven by the need to minimize steric clashes between the bulky acetyl groups and to satisfy underlying stereoelectronic effects. The orientation of these groups dictates the most stable puckering of the central furanose ring.
Table 3: Crystallographic Puckering Parameters for a 1,2,3,5-Tetra-O-acetyl-ribofuranose Analogue Data obtained from the X-ray crystal structure of 1,2,3,5-tetra-O-acetyl-4-deoxy-4-C-[(S)-ethylphosphinyl]-α-d-ribofuranose. capes.gov.br
| Parameter | Value | Description |
|---|---|---|
| Dominant Conformation | 3T2 | North-region Twist conformation |
| Puckering Amplitude (τm) | Not specified | Degree of out-of-plane puckering |
| Pseudorotation Phase (P) | Not specified | Defines the specific E or T pucker |
Analysis of Anomeric Effects and Related Stereoelectronic Interactions
The anomeric effect is a critical stereoelectronic phenomenon that describes the preference of an electronegative substituent at the anomeric carbon (C-1) to occupy an axial position, contrary to what would be expected from steric hindrance alone. scripps.edupsu.edu This effect is rooted in a stabilizing orbital interaction, specifically the delocalization of electron density from a lone pair (n) on the endocyclic ring oxygen into the antibonding sigma orbital (σ) of the exocyclic C1-substituent bond (n -> σ hyperconjugation). youtube.com
Table 4: Calculated Energetic Magnitude of the endo-Anomeric Effect for Various Substituents in Furanosides Data from a computational study on substituted furanosides, illustrating the relative strength of the effect. The values represent the stabilization energy. researchgate.net
| Substituent (X) at C-1 | Stabilization Energy (kJ/mol) |
|---|---|
| -OCH3 | ~11.0 |
| -OH | ~9.5 |
| -F | ~12.5 |
| -Cl | ~14.0 |
Utility of 1,2,3,5 Tetra O Acetylpentofuranose As a Key Synthetic Intermediate
Precursor in the Synthesis of Nucleosides and Nucleotides.conicet.gov.arcaymanchem.com
The primary application of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose lies in its role as a starting material for the synthesis of nucleosides and nucleotides, the fundamental components of nucleic acids. sigmaaldrich.comresearchgate.net Its structure allows for the controlled introduction of heterocyclic bases to the anomeric carbon, leading to the formation of the critical glycosidic bond that defines a nucleoside. This compound is a precursor in the synthesis of various nucleoside analogues, including those with potential antiproliferative activity against cancer cells. caymanchem.comresearchgate.net
A significant challenge in the synthesis of guanine (B1146940) nucleosides is controlling the site of glycosylation, as the guanine base possesses multiple nucleophilic nitrogen atoms (N7 and N9). Research has demonstrated that the reaction of per(trimethylsilyl)-2-N-acylguanine derivatives with tetra-O-acylpentofuranoses, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, can be directed to favor either the N7 or N9 position depending on the reaction conditions. fiu.edu
The use of titanium(IV) chloride (TiCl4) as a catalyst in solvents like acetonitrile (B52724) or dichloroethane has been shown to predominantly yield the 7-glycosylguanine isomers. fiu.edu A notable aspect of this method is the ability to separate the 7- and 9-isomers through an organic/aqueous partitioning process during workup. fiu.edu
Achieving stereoselectivity at the anomeric center (C1 of the ribose moiety) is crucial for the synthesis of biologically active nucleosides, which typically exist as the β-anomer. The acetyl group at the C2 position of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose can participate in the reaction to direct the incoming nucleobase to the β-face of the ribofuranose ring.
Furthermore, strategic manipulation of the guanine base and the choice of catalyst play a pivotal role in anomeric control. For instance, the use of a bulky 6-O-(diphenylcarbamoyl) protecting group on the silylated 2-N-acylguanine, in conjunction with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as the catalyst, leads to a completely regioselective synthesis of 9-glycosylguanine isomers. fiu.edu This particular reaction has been shown to produce the 9-β-D-ribofuranosyl isomer as both the kinetic and thermodynamic product, highlighting a powerful strategy for achieving high anomeric and regiochemical control. fiu.edu The synthesis of the antiviral agent levovirin, for example, has utilized the β-anomer of 1,2,3,5-tetra-O-acetyl-L-ribofuranose as a key starting material. google.com
| Guanine Derivative | Ribose Derivative | Catalyst | Major Product | Reference |
|---|---|---|---|---|
| Per(trimethylsilyl)-2-N-acylguanine | Tetra-O-acylpentofuranose | TiCl4 | 7-Glycosylguanine | fiu.edu |
| Per(trimethylsilyl)-2-N-acyl-6-O-(diphenylcarbamoyl)guanine | Tetra-O-acylpentofuranose | TMSOTf | 9-Glycosylguanine (β-anomer) | fiu.edu |
Building Block for the Construction of Complex Carbohydrate Structures and Glycoconjugates.chemicalbook.com
Beyond nucleoside synthesis, 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose serves as a valuable building block for the assembly of more complex carbohydrate structures and glycoconjugates. chemicalbook.com Protected sugars with a single free hydroxyl group, which can be generated from peracetylated sugars, are essential intermediates in the stepwise synthesis of oligosaccharides. The acetyl protecting groups can be selectively removed to allow for further glycosylation reactions at specific positions. While direct, extensive examples are not the primary focus of its application, its foundational role in creating glycosidic bonds is a testament to its utility in this area. researchgate.net
Synthesis of Bioactive Carbohydrate Derivatives and Analogs.caymanchem.comusbio.netbocsci.com
The versatility of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose extends to the synthesis of a variety of bioactive carbohydrate derivatives and analogs. For instance, it is used in the synthesis of 3-(β-D-ribofuranosyl)-2,3-dihydro-6H-1,3-oxazine-2,6-dione, a novel pyrimidine (B1678525) nucleoside analog related to uridine. usbio.net
This precursor is also integral to the synthesis of antiviral compounds. It is a key intermediate in the chemical synthesis pathway for therapies targeting the hepatitis B virus. Research has also detailed its use in the synthesis of a series of 1,2,3-triazolyl nucleoside analogues. In one study, 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose was converted to a ribofuranosyl azide (B81097) precursor, which was then used to construct triazole-containing nucleosides. nih.gov Certain compounds from this series, which feature 1,2,3-triazol-4-yl-2′,3′,5′-tri-O-acetyl-β-D-ribofuranose fragments, demonstrated significant antiviral activity against the coxsackie B3 virus. nih.gov Additionally, it has been used in the synthesis of derivatives of the potent purine (B94841) nucleoside phosphorylase (PNPase) inhibitor, 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine (TCNR). nih.gov
Intermediate in Enzymatic Transformations (e.g., Enzymatic Deacetylation).researchgate.netnih.gov
The acetyl groups of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose can be manipulated not only by chemical means but also through enzymatic transformations, which often offer superior regioselectivity. A notable example is the regioselective deacetylation at the 5-position catalyzed by lipase (B570770) from Candida rugosa. researchgate.netcore.ac.uk This enzymatic hydrolysis selectively removes the primary acetyl group, providing a convenient, one-step method to prepare 1,2,3-tri-O-acetyl-β-D-ribofuranose on a preparative scale. researchgate.net This product, with a free primary hydroxyl group, is a valuable intermediate for further modifications, such as phosphorylation or the introduction of other functional groups.
Advanced Spectroscopic Characterization for Structural and Stereochemical Elucidation
High-Resolution ¹H NMR Spectroscopy for Proton Chemical Shifts and Coupling Patterns
High-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 1,2,3,5-Tetra-O-acetylpentofuranose. By analyzing the chemical shifts and coupling patterns of the protons, their precise locations within the molecule can be determined.
The ¹H NMR spectrum of β-D-ribofuranose tetraacetate, a common form of this compound, displays characteristic signals for the protons on the furanose ring and the acetyl groups. sigmaaldrich.comchemicalbook.com The anomeric proton (H-1) typically resonates at a distinct downfield chemical shift due to its unique electronic environment, being attached to two oxygen atoms. The remaining ring protons (H-2, H-3, H-4, and H-5) exhibit complex splitting patterns resulting from their coupling with adjacent protons. The methyl protons of the four acetyl groups appear as sharp singlet peaks, though they may have slightly different chemical shifts depending on their local magnetic environment.
Table 1: Representative ¹H NMR Chemical Shifts for a 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~6.1 | d | ~1.3 |
| H-2 | ~5.4 | dd | ~5.0, 1.3 |
| H-3 | ~5.2 | dd | ~7.0, 5.0 |
| H-4 | ~4.3 | m | |
| H-5a, H-5b | ~4.1-4.2 | m | |
| CH₃ (acetyl) | ~2.0-2.1 | s |
Note: Chemical shifts and coupling constants are approximate and can vary based on the solvent and spectrometer frequency used.
¹³C NMR Spectroscopy for Carbon Backbone and Functional Group Assignment
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, allowing for the complete assignment of the carbon backbone.
The chemical shifts of the carbon atoms are indicative of their bonding environment. thieme-connect.de The anomeric carbon (C-1) is typically observed at the lowest field (highest ppm value) among the ring carbons due to its attachment to two oxygen atoms. The other ring carbons (C-2, C-3, C-4, and C-5) resonate at characteristic positions, while the carbonyl carbons of the acetyl groups appear even further downfield. The methyl carbons of the acetyl groups are found at the highest field (lowest ppm value).
Table 2: Representative ¹³C NMR Chemical Shifts for a 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
| Carbon | Chemical Shift (ppm) |
| C-1 | ~98 |
| C-2 | ~70 |
| C-3 | ~68 |
| C-4 | ~74 |
| C-5 | ~63 |
| C=O (acetyl) | ~169-170 |
| CH₃ (acetyl) | ~20-21 |
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency used.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY) for Establishing Connectivity and Spatial Relationships
To unambiguously assign all proton and carbon signals and to determine the stereochemistry, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between different nuclei, providing a more complete picture of the molecular structure.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to carbon atoms. It is invaluable for assigning the signals of the CH, CH₂, and CH₃ groups in the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying the connectivity between the furanose ring and the acetyl groups, as it shows correlations from the acetyl methyl protons to the carbonyl carbons and from the ring protons to the carbonyl carbons of the adjacent acetyl groups.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly connected through chemical bonds. This is crucial for determining the relative stereochemistry of the substituents on the furanose ring. For instance, the observation of a NOE between H-1 and H-4 in a ribofuranose derivative would provide strong evidence for a specific anomeric configuration.
The combination of these 2D NMR techniques allows for a comprehensive and definitive structural and stereochemical elucidation of this compound. researchgate.net
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns.
In a typical mass spectrum of this compound, a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) can be observed, confirming the molecular weight of 318.28 g/mol . nih.gov The fragmentation of the molecule under the high-energy conditions of the mass spectrometer leads to the formation of characteristic fragment ions. Common fragmentation pathways for acetylated sugars include the loss of acetyl groups (as acetic acid or ketene) and cleavage of the glycosidic bond. The analysis of these fragment ions helps to confirm the presence of the four acetyl groups and the pentofuranose (B7776049) core.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the molecule's bonds.
The most prominent features in the IR spectrum of this compound are the strong absorption bands associated with the acetyl groups. researchgate.net A sharp, intense peak is typically observed in the region of 1740-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester functional groups. Additionally, C-O stretching vibrations of the ester and the ether linkages of the furanose ring appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the complete acetylation of the hydroxyl groups of the parent pentofuranose.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~1740-1750 | C=O Stretch | Ester (Acetyl) |
| ~1220-1240 | C-O Stretch | Ester (Acetyl) |
| ~1050-1100 | C-O Stretch | Ether (Furanose ring) |
Note: Absorption frequencies are approximate and can vary slightly.
Contribution to Fundamental Glycoscience and Structural Biology Research
Insights into Mechanisms of Glycosylation and Anomeric Selectivity
The study of 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose has provided significant insights into the intricate mechanisms of glycosylation, the enzymatic process that attaches glycans to proteins, lipids, and other organic molecules. The acetyl groups at positions 1, 2, 3, and 5 serve as crucial protecting groups, allowing for controlled and regioselective chemical manipulations. nih.gov
A key aspect of glycosylation is achieving stereoselectivity at the anomeric center, the carbon atom that is part of the hemiacetal group. The orientation of the substituent at this center (either α or β) can dramatically impact the biological activity of the resulting glycoconjugate. The use of glycosyl donors like 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose allows researchers to probe the factors that govern anomeric selectivity. nih.gov
Classic glycosylation strategies often rely on the stereoelectronic and steric properties of the glycosyl donor to direct the stereochemistry of the newly formed glycosidic bond. nih.gov The presence of a participating group, such as an acetyl group at the C-2 position, can lead to the formation of a 1,2-trans glycosidic linkage through anchimeric assistance. However, the interplay of various factors, including the reactivity of the glycosyl acceptor and the reaction conditions, can also influence the anomeric outcome. nih.govnih.gov
Research has shown that the conversion of L-ribose to 1,2,3,5-tetra-O-acetyl-L-ribofuranose can produce a mixture of α and β anomers, typically in a 2:1 to 3:1 molar ratio of β to α. google.com This highlights the thermodynamic and kinetic factors at play during the synthesis. Interestingly, it has been demonstrated that even a mixture of anomers can be effectively used in the synthesis of important antiviral compounds like levovirin, obviating the need for costly purification of the pure β-anomer. google.com
The table below summarizes the anomeric ratio obtained in a specific synthesis of 1,2,3,5-tetra-O-acetyl-L-ribofuranose.
| Anomer | Molar Ratio |
| α-anomer | 6 |
| β-anomer | 94 |
| Table 1: Anomeric ratio of 1,2,3,5-tetra-O-acetyl-L-ribofuranose synthesis. chemicalbook.com |
Elucidation of Carbohydrate-Protein Interaction Motifs in Model Systems
While direct studies employing 1,2,3,5-Tetra-O-acetylpentofuranose to elucidate specific carbohydrate-protein interaction motifs are not extensively documented, the principles of using modified sugars in such research are well-established. Carbohydrate-protein interactions are fundamental to a vast range of biological processes, from cell-cell recognition to pathogen invasion. Understanding the structural basis of these interactions is crucial for the development of new therapeutics. nih.gov
NMR spectroscopy is a powerful tool for studying these interactions, providing insights into the conformation of carbohydrates in solution and how they are recognized by proteins. nih.gov Synthetic carbohydrate derivatives are essential for these studies, allowing for the introduction of specific modifications and labels to probe the binding interface.
Studies on the Reactivity of Sugar Units in DNA and RNA Mimics
One of the most significant applications of 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose is as a key precursor in the synthesis of nucleoside analogs and mimics of DNA and RNA. pharmaffiliates.comwikipedia.org These synthetic analogs are vital tools in the development of antiviral and anticancer drugs, as well as in fundamental studies of nucleic acid structure and function. nih.gov
The acetyl groups of 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose serve as temporary protecting groups for the hydroxyl moieties of the ribose sugar. This protection is essential during the crucial step of coupling the sugar to a nucleobase, a reaction known as glycosylation. Once the nucleoside is formed, the acetyl groups can be selectively removed under mild conditions to yield the final, biologically active nucleoside analog. nih.gov For example, it is used in the synthesis of 3-(β-D-ribofuranosyl)-2,3-dihydro-6H-1,3-oxazine-2,6-dione, a pyrimidine (B1678525) nucleoside analog related to uridine. pharmaffiliates.com
Furthermore, 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose has been employed as a model compound to study the effects of low-energy electrons on the sugar units within DNA and RNA. This research is critical for understanding the mechanisms of radiation-induced damage to nucleic acids. The acetyl groups at relevant positions on the ribose ring mimic the sugar-phosphate backbone of DNA and RNA, allowing scientists to investigate the initial steps of radiation damage in a controlled manner.
The following table outlines the use of 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose as a precursor in the synthesis of a nucleoside analog.
| Precursor | Product | Application |
| 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | 3-(β-D-ribofuranosyl)-2,3-dihydro-6H-1,3-oxazine-2,6-dione | Pyrimidine nucleoside analog |
| Table 2: Synthesis of a nucleoside analog using 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose. pharmaffiliates.com |
Understanding Glycan Biosynthesis Pathways
The direct use of this compound in metabolic labeling studies to understand glycan biosynthesis pathways is not prominently featured in the current literature. However, the broader concept of using acetylated sugar derivatives for such purposes is a powerful technique in chemical glycobiology.
Metabolic glycoengineering involves introducing chemically modified sugars into cellular metabolic pathways. These sugars are then incorporated into glycans, providing a chemical handle for their visualization and study. Peracetylated monosaccharides are often used in this approach as the acetyl groups increase their cell permeability. Once inside the cell, the acetyl groups are removed by cellular enzymes, and the modified sugar enters the natural biosynthetic pathways. nih.gov
For example, the metabolism of acetyl-CoA, a key intermediate in many metabolic pathways including fatty acid and carbohydrate metabolism, is closely linked to protein acetylation. nih.govwikipedia.org The acetyl group from acetyl-CoA can be transferred to proteins, including histones, thereby regulating gene expression. The reverse reaction, deacetylation, is catalyzed by enzymes such as sirtuins, which produce O-acetyl-ADP-ribose as a byproduct. nih.gov This metabolite itself is now recognized as a signaling molecule. nih.govmdpi.com
While direct evidence for the metabolic incorporation of the ribose moiety of this compound into cellular glycans is lacking, the principles of metabolic glycoengineering suggest that such a strategy could be theoretically feasible. This would require the cell to possess enzymes capable of deacetylating the ribofuranose and subsequently phosphorylating it to enter the nucleotide sugar biosynthesis pathways. Further research is needed to explore this potential application.
Emerging Research Directions and Future Perspectives
Development of Novel and More Efficient Synthetic Pathways
The synthesis of 1,2,3,5-tetra-O-acetylpentofuranoses is a cornerstone for the production of various nucleoside analogues, many of which possess significant antiviral and anticancer properties. researchgate.net Traditional methods often involve multi-step procedures, including acetal (B89532) formation, acetylation, and acetolysis, which can result in mixtures of α- and β-anomers and require laborious purification steps. google.com For instance, one established route to 1,2,3,5-tetra-O-acetyl-L-ribofuranose involves the treatment of L-ribose with acetic anhydride (B1165640) and acetic acid in the presence of a strong acid like concentrated sulfuric acid. google.comchemicalbook.com
Future research is focused on developing more streamlined and stereoselective synthetic strategies. Key areas of improvement include:
Catalytic Systems: The exploration of novel catalysts, such as boric acid, has shown promise in facilitating the conversion of nucleosides like 2',3',5'-tri-O-acetylinosine into 1,2,3,5-tetraacetyl-β-D-ribose, offering a practical alternative to traditional methods. researchgate.net
Enzymatic Synthesis: The use of enzymes, such as lipases, for regioselective acetylation and deacetylation offers a green and highly specific alternative to chemical methods. researchgate.netnih.gov While non-enzymatic acetylations are common, they can sometimes lead to unexpected regioselectivity due to intramolecular hydrogen bonding. nih.gov Enzymatic approaches can provide precise control over which hydroxyl groups are modified.
An example of a conventional synthesis of the L-ribofuranose derivative highlights the reaction conditions and outcomes. chemicalbook.com
| Reactant | Reagents | Conditions | Product | Anomer Ratio (α/β) | Yield (β-anomer) |
| L-ribose | Acetic anhydride, Acetic acid, Pyridine, Conc. H₂SO₄ | Ice bath to room temp. | 1,2,3,5-tetra-O-acetyl-L-ribofuranose | 6/94 | 73% |
Exploration of New Reactivity Profiles and Derivatization Strategies
The acetyl groups of 1,2,3,5-Tetra-O-acetylpentofuranose are not merely protecting groups; their selective removal or transformation is key to creating a diverse array of derivatives. The inherent reactivity differences among the acetyl groups at the C1, C2, C3, and C5 positions allow for regioselective modifications.
Emerging research in this area includes:
Regioselective Deacetylation: Lipases have demonstrated remarkable regioselectivity in the hydrolysis of acetylated sugars. researchgate.net For example, Candida rugosa lipase (B570770) can selectively deacetylate the 5-position of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, providing a convenient route to 1,2,3-tri-O-acetyl-β-D-ribofuranose. researchgate.net This enzymatic approach is a powerful tool for producing partially protected sugars that are valuable intermediates in the synthesis of complex glycoderivatives. researchgate.net
Glycosylation Reactions: As a glycosyl donor, this compound is crucial for the synthesis of nucleosides and other glycosides. Studies on the glycosylation of various heterocyclic bases using related benzoylated ribofuranose donors have shown that reaction conditions can significantly influence the regioselectivity of the N-glycosidic bond formation, sometimes leading to mixtures of isomers. nih.gov Future work will likely focus on developing more selective glycosylation methods to control the formation of specific isomers, which is critical for the synthesis of biologically active compounds.
Derivatization for Analysis: Chemical derivatization can be employed to enhance the detection of carbohydrates in analytical techniques like HPLC. nih.gov While not directly reported for this compound, strategies such as introducing chromophores or fluorophores to related sugar molecules could be adapted to facilitate their analysis and purification. nih.gov
Application in Advanced Glycomaterials and Supramolecular Chemistry
The well-defined structure of this compound makes it an attractive building block for the construction of advanced glycomaterials and supramolecular assemblies. While specific applications of this compound are still emerging, the broader field of carbohydrate chemistry provides a clear indication of its potential.
Future directions may include:
Glycopolymers: Polymerization of derivatives of this compound could lead to the formation of glycopolymers with specific properties. These materials are of interest in biomedicine for applications such as drug delivery, tissue engineering, and as biocompatible coatings.
Supramolecular Gels: The hydroxyl groups, once deprotected, can participate in hydrogen bonding networks. This could enable the design of pentose-based molecules that self-assemble into hydrogels or organogels, which have applications in areas ranging from environmental remediation to controlled release systems.
Liquid Crystals: The rigid furanose ring combined with flexible acetyl chains gives the molecule an amphiphilic character that could be exploited in the design of carbohydrate-based liquid crystals. These materials are sensitive to temperature and chemical stimuli, making them suitable for sensor applications.
Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Conformational Analysis
The integration of these technologies with the study of this compound could revolutionize the field in several ways:
Predictive Synthesis: AI-driven retrosynthesis tools can analyze vast datasets of chemical reactions to propose novel and efficient synthetic routes. engineering.org.cn For a target molecule derived from this compound, these models could predict optimal reaction conditions, reagents, and potential byproducts, thereby streamlining the experimental process. chemeurope.com
Reaction Outcome and Selectivity Prediction: ML models, such as random forest algorithms, are being developed to predict the stereoselectivity of glycosylation reactions and the substrate specificity of enzymes. nih.govfrontiersin.org This could be invaluable for planning the synthesis of specific nucleoside isomers or for selecting the best enzyme for a desired regioselective deacetylation.
Conformational Analysis: The furanose ring is known for its conformational flexibility (pseudorotation). ML models, trained on quantum mechanics data, can predict the conformational preferences of complex carbohydrates. This is crucial for understanding how these molecules interact with biological targets like enzymes and receptors.
Recent studies have demonstrated the successful application of AI and ML in various aspects of carbohydrate chemistry. acs.orgmdpi.comnih.gov
| AI/ML Application Area | Specific Task | Potential Impact on Pentofuranose (B7776049) Research |
| Retrosynthesis | Proposing synthetic pathways for complex molecules. engineering.org.cn | Faster design of syntheses for novel pentofuranose derivatives. |
| Reaction Prediction | Forecasting the selectivity and yield of chemical reactions. chemeurope.com | Improved control over stereoselective glycosylation and regioselective deprotection. |
| Glycomics Analysis | Predicting glycosylation sites and glycan profiles from data. nih.gov | Enhancing the understanding of how pentose-containing structures are processed biologically. |
| Isomer Identification | Differentiating carbohydrate isomers from analytical data. acs.org | Rapid and accurate characterization of synthetic product mixtures. |
Role in Understanding Complex Biological Glycosylation Patterns
Glycans play fundamental roles in a vast array of biological processes, from cell-cell recognition to immune responses. nih.govwhiterose.ac.uk Acetylated monosaccharides, including derivatives of pentoses, are valuable tools for probing these complex glycosylation pathways.
The future role of this compound in this field is multifaceted:
Metabolic Glycan Labeling: Per-O-acetylated sugars often exhibit enhanced cell permeability, allowing them to enter cells and be processed by the endogenous glycosylation machinery. nih.gov By incorporating chemical reporters (e.g., azides or alkynes) onto the pentofuranose scaffold, researchers can tag, visualize, and identify specific glycoproteins within a cellular context. researchgate.net
Probing Glycosyltransferases: As a substrate or precursor to a substrate, this compound can be used to study the activity and specificity of glycosyltransferases, the enzymes responsible for building complex glycan structures.
Caution in Interpretation: Recent research has highlighted that per-O-acetylated unnatural monosaccharides can sometimes lead to artificial, non-enzymatic S-glycosylation of cysteine residues in proteins. nih.govresearchgate.net This finding underscores the need for careful experimental design and validation when using these compounds as metabolic probes. Future research will focus on developing strategies to avoid these artifacts, for instance, by using unacetylated sugar analogues. nih.gov
The use of acetylated sugars as chemical reporters is a powerful strategy, but it requires a nuanced understanding of their cellular metabolism and potential off-target reactivity. nih.govnih.gov
Q & A
Q. How can researchers confirm the identity of 1,2,3,5-Tetra-O-acetylpentofuranose experimentally?
- Methodological Answer : The compound’s identity can be confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify acetyl group positions and the furanose ring structure. Compare observed chemical shifts with literature values (e.g., δ ~2.0 ppm for acetyl protons and δ ~5.0–6.0 ppm for anomeric protons). Additionally, high-resolution mass spectrometry (HRMS) should match the molecular formula C₁₃H₁₈O₉ (MW: 318.28). Cross-reference the CAS number 13035-61-5 and synonyms like Tetraacetylribose to avoid misidentification .
Q. What are the standard synthetic protocols for preparing this compound?
- Methodological Answer : The compound is synthesized via peracetylation of D-ribose using acetic anhydride in the presence of a catalyst (e.g., pyridine or H₂SO₄). Key steps:
Dissolve D-ribose in anhydrous pyridine under nitrogen.
Add acetic anhydride dropwise at 0–5°C to control exothermicity.
Stir at room temperature for 12–24 hours.
Quench with ice-water and extract with dichloromethane.
Monitor reaction progress via thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) system .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store the compound in a tightly sealed, nitrogen-purged container at room temperature in a desiccator. Avoid exposure to moisture, as hydrolysis of acetyl groups can occur. For long-term stability (>6 months), store at –20°C under inert gas. Periodically verify purity via melting point analysis (literature range: 78–80°C) or HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data for this compound in different solvent systems?
- Methodological Answer : Contradictions often arise from solvent-dependent anomeric equilibria or residual water. To mitigate:
- Use deuterated solvents (e.g., CDCl₃) dried over molecular sieves.
- Record NMR at consistent temperatures (e.g., 25°C).
- Compare coupling constants (J values) for the anomeric proton: β-D-ribofuranose typically shows J = 3–5 Hz, distinguishing it from α-anomers. For ambiguous peaks, conduct 2D NMR (COSY, HSQC) to assign stereochemistry .
Q. What strategies ensure stereochemical purity during the synthesis of this compound?
- Methodological Answer : Stereochemical integrity is critical for nucleoside synthesis applications.
Q. How can researchers address low reproducibility in scaled-up synthesis of this compound?
- Methodological Answer : Reproducibility issues often stem from moisture ingress or inconsistent reaction times. Optimize by:
Pre-drying all reagents and glassware (120°C overnight).
Using a Dean-Stark trap to remove water during acetylation.
Monitoring reaction completion via FT-IR (disappearance of OH stretch at ~3400 cm⁻¹).
Implementing process analytical technology (PAT) for real-time pH and temperature tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
